2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide

Charge-transfer complex Nucleic acid base recognition Cyanine dye SAR

2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide (CAS 21584-04-3; MF: C20H22IN3; MW: 431.31 g/mol; EINECS: 244-458-1) is a cationic azomethine (Schiff base) quinolinium dye belonging to the azacyanine class. It features a dimethylamino donor group linked to a 1-ethylquinolinium acceptor via a characteristic –C=N– (imino) bridge at the 2-position of the quinolinium ring, distinguishing it structurally from the more common styryl (–C=C–) cyanine analogs such as Quinaldine Red (CAS 117-92-0).

Molecular Formula C20H22IN3
Molecular Weight 431.3 g/mol
CAS No. 21584-04-3
Cat. No. B12721890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide
CAS21584-04-3
Molecular FormulaC20H22IN3
Molecular Weight431.3 g/mol
Structural Identifiers
SMILESCC[N+]1=C(C=CC2=CC=CC=C21)C=NC3=CC=C(C=C3)N(C)C.[I-]
InChIInChI=1S/C20H22N3.HI/c1-4-23-19(12-9-16-7-5-6-8-20(16)23)15-21-17-10-13-18(14-11-17)22(2)3;/h5-15H,4H2,1-3H3;1H/q+1;/p-1
InChIKeyKVJKLJUBTXOKEC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide (CAS 21584-04-3): Azomethine Quinolinium Dye for Charge-Transfer and Biomolecular Recognition Applications


2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide (CAS 21584-04-3; MF: C20H22IN3; MW: 431.31 g/mol; EINECS: 244-458-1) is a cationic azomethine (Schiff base) quinolinium dye belonging to the azacyanine class [1]. It features a dimethylamino donor group linked to a 1-ethylquinolinium acceptor via a characteristic –C=N– (imino) bridge at the 2-position of the quinolinium ring, distinguishing it structurally from the more common styryl (–C=C–) cyanine analogs such as Quinaldine Red (CAS 117-92-0) [2]. This compound is primarily investigated for its charge-transfer (CT) complexation with nucleic acid bases and nucleosides, as well as for photoelectrochemical and dyeing applications [1][3].

Why 2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide Cannot Be Replaced by Positional Isomers or Styryl Analogs


Substitution of this 2-azomethine quinolinium dye with its 4-positional isomer (CAS 110605-55-5) or with styryl (–C=C–) analogs such as Quinaldine Red (CAS 117-92-0) leads to quantitatively different charge-transfer stability, spectral absorption, and biomolecular recognition profiles [1]. The 2-position azomethine linkage provides a 34% higher stability constant with thymine compared to the 4-isomer, and a 68% advantage over the 2-styryl analog [1]. The λmax is red-shifted by 15–44 nm relative to comparators, and the molar absorptivity is 55–170% higher [1]. These differences arise from altered π-electron distribution and steric effects at the quinolinium linkage site, making generic interchange scientifically unwarranted for applications dependent on CT-complex formation efficiency, detection wavelength specificity, or biomolecular selectivity [1][2].

Quantitative Differentiation Evidence for 2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide vs. Closest Analogs


Charge-Transfer Complex Stability with Thymine: 2-Azomethine Outperforms 4-Azomethine and Styryl Analogs

The 2-azomethine target compound (Dye I) forms a 1:1 charge-transfer complex with thymine exhibiting a stability constant (K) of 6.82 ± 0.32 dm³ mol⁻¹, which is 34% higher than the 4-positional isomer Dye II (5.08 ± 0.21 dm³ mol⁻¹), 68% higher than the 2-styryl analog Dye III (4.06 ± 0.19 dm³ mol⁻¹), and 119% higher than the 4-styryl analog Dye IV (3.12 ± 0.20 dm³ mol⁻¹) [1]. The stability order I > II > III > IV is attributed to the optimal charge-density distribution at the 2-position azomethine linkage, as corroborated by SCF-MO calculations [1].

Charge-transfer complex Nucleic acid base recognition Cyanine dye SAR

Absorption Maximum (λmax) Red-Shift: 2-Azomethine Absorbs at 545 nm vs. 501–530 nm for Comparators

The target compound (Dye I) exhibits an absorption maximum (λmax) at 545 nm in aqueous solution, representing a bathochromic shift of 15 nm relative to the 4-positional isomer Dye II (530 nm), 44 nm relative to the 2-styryl analog Dye III (501 nm), and 36 nm relative to the 4-styryl analog Dye IV (509 nm) [1]. This red shift is attributed to the extended π-conjugation and stronger intramolecular charge-transfer character of the 2-azomethine configuration [1].

UV-Vis spectroscopy Bathochromic shift Dye photophysics

Molar Absorptivity Advantage: 55–170% Higher Extinction Coefficient than Positional and Styryl Comparators

The target compound (Dye I) possesses a molar absorptivity (εmax) of 20,750 L mol⁻¹ cm⁻¹ at 545 nm, which is 55% higher than the 4-positional isomer Dye II (13,400 L mol⁻¹ cm⁻¹), 170% higher than the 2-styryl Dye III (7,690 L mol⁻¹ cm⁻¹), and 163% higher than the 4-styryl Dye IV (7,880 L mol⁻¹ cm⁻¹) [1]. The higher εmax reflects a greater transition dipole moment associated with the 2-azomethine chromophore, directly enhancing optical detection sensitivity [1].

Molar extinction coefficient Detection sensitivity Dye brightness

Differential Biomolecular Recognition: 13.7-Fold Selectivity Window Across Nucleosides and Bases

The target compound (Dye I) demonstrates graded CT-complex stability with six different nucleic acid constituents, with stability constants (K) following the order: adenosine (19.67 ± 0.51) > thymidine (16.05 ± 0.39) > adenine (12.75 ± 0.40) > thymine (6.82 ± 0.32) > cytosine (2.19 ± 0.09) > uridine (1.44 ± 0.05) dm³ mol⁻¹ [1]. The 13.7-fold selectivity ratio between adenosine and uridine enables differential detection of purine nucleosides versus pyrimidine nucleosides in mixed samples, a property not reported with comparable magnitude for the styryl analogs [1].

Nucleoside sensing Molecular recognition Biosensor probe

Photoelectrochemical Quantum Yield: 2-Positional Azomethine Isomer Achieves 15.9% Photocurrent Efficiency

In a structurally analogous series of amphiphilic azomethine quinolinium dyes bearing an N-octadecyl chain, the 2-positional isomer (directly analogous to the target compound's core substitution pattern) exhibits a photocurrent generation quantum yield of up to 15.9% in 0.5 M KI / 0.05 M I₂ electrolyte, compared to lower yields observed for the 4- and 6-positional isomers (range: 7.2–15.9%) [1]. The 2-position attachment optimizes the donor-π-acceptor geometry for photoinduced electron transfer from the excited dye to the ITO electrode [1].

Photocurrent generation Langmuir-Blodgett films Optoelectronic materials

Recommended Procurement and Application Scenarios for 2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide


Nucleic Acid Base and Nucleoside Sensing via Charge-Transfer Complexation

This compound is the preferred azacyanine dye for spectrophotometric detection of nucleic acid constituents—particularly adenosine (K = 19.67 dm³ mol⁻¹) and thymidine (K = 16.05 dm³ mol⁻¹)—where its 34–119% higher CT-complex stability versus positional and styryl analogs [1] directly improves assay sensitivity and lowers the limit of detection. The 545 nm λmax enables use with standard visible-region detectors and HeNe laser sources, while the 13.7-fold selectivity window [1] supports differential sensing in mixtures without requiring multiple dyes.

High-Sensitivity UV-Vis Probe Development Requiring Elevated Molar Absorptivity

For absorbance-based analytical methods where signal intensity per unit concentration is critical (e.g., sequential injection analysis, flow-through detectors, microvolume spectrophotometry), the 55–170% higher molar absorptivity of this 2-azomethine compound (εmax = 20,750 L mol⁻¹ cm⁻¹) compared to its closest analogs [1] enables reduced reagent consumption and improved signal-to-noise ratios, translating to lower per-assay cost and better reproducibility in regulated analytical environments.

Photoelectrochemical and Optoelectronic Device Integration Using LB Film Deposition

The 2-positional azomethine quinolinium architecture, of which this compound is the core ethyl-substituted representative, achieves the highest photocurrent generation quantum yield (up to 15.9%) among positional isomers in Langmuir-Blodgett monolayer-modified ITO electrodes [2]. This makes the compound a rational starting point for fabricating photodetectors, dye-sensitized solar cell sensitizers, and light-harvesting molecular assemblies where the 2-substitution pattern optimizes the donor-π-acceptor vector for photoinduced electron transfer.

Structure-Activity Relationship (SAR) Reference Standard for Azacyanine Dye Libraries

As the lead compound in the only published systematic SAR study comparing aza vs. styryl linkage and 2- vs. 4-positional attachment on quinolinium dyes [1], this compound serves as the indispensable reference standard for any medicinal chemistry or probe development program exploring azacyanine-based DNA/RNA binders, providing the benchmark CT-complex stability (K = 6.82 dm³ mol⁻¹ with thymine) against which new synthetic analogs can be quantitatively evaluated.

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